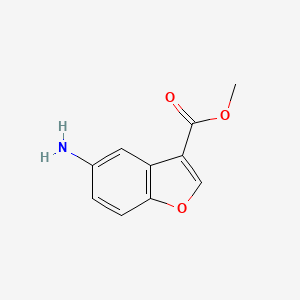

Methyl 5-aminobenzofuran-3-carboxylate

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H9NO3 |

|---|---|

Molecular Weight |

191.18 g/mol |

IUPAC Name |

methyl 5-amino-1-benzofuran-3-carboxylate |

InChI |

InChI=1S/C10H9NO3/c1-13-10(12)8-5-14-9-3-2-6(11)4-7(8)9/h2-5H,11H2,1H3 |

InChI Key |

LXESLBRNCKOEAF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=COC2=C1C=C(C=C2)N |

Origin of Product |

United States |

Synthetic Methodologies for Methyl 5 Aminobenzofuran 3 Carboxylate and Analogous Benzofuran Structures

Direct Synthesis Strategies for Methyl 5-aminobenzofuran-3-carboxylate Core

The direct construction of the aminobenzofuran scaffold, particularly with the specific substitution pattern of this compound, is a key focus of synthetic organic chemistry. Researchers have developed several innovative approaches to build this core structure efficiently.

Electrochemical Annulation Approaches for 2-Aminobenzofuran-3-carboxylates

Electrochemical synthesis has emerged as a green and efficient methodology for constructing complex organic molecules. In the context of aminobenzofuran carboxylates, this approach offers a reagentless and environmentally benign alternative to traditional methods. A notable strategy involves the anodic oxidation of 4,4'-biphenol in the presence of nucleophiles like methyl cyanoacetate. researchgate.netrsc.org This process generates a diphenyl-p-quinone intermediate, which then undergoes a Michael-like addition with the nucleophile. researchgate.net The subsequent intramolecular cyclization and tautomerization lead to the formation of the 2-aminobenzofuran-3-carboxylate skeleton.

A key advantage of this galvanostatic method is the ability to control product formation by modulating the applied current density. rsc.org The reaction is typically carried out in a mixed solvent system, such as water and ethanol (B145695), enhancing its green credentials. researchgate.netrsc.org This technique provides high yields and excellent atom economy for a range of 2-aminobenzofuran derivatives. rsc.org

Table 1: Electrochemical Synthesis of 2-Aminobenzofuran-3-carboxylate Derivatives

| Starting Materials | Nucleophile | Key Intermediate | Solvent System | Method | Significance |

| 4,4'-Biphenol | Methyl Cyanoacetate | Diphenyl-p-quinone | Water/Ethanol (50/50 v/v) | Galvanostatic Electrolysis | Green, reagentless synthesis with high atom economy. researchgate.netrsc.org |

One-Pot Multicomponent Reactions for Substituted Aminobenzofurans

One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like substituted aminobenzofurans from simple precursors in a single operation. These reactions are valued for their atom economy, reduced waste, and operational simplicity.

One such approach involves the reaction of an aminophenol with ketene (B1206846) acetals, which can be orchestrated in a one-pot, multi-catalyst sequence to yield 5-aminobenzofurans. documentsdelivered.com Another versatile method is the transition-metal-free reaction of 2-fluorobenzonitriles with substituted alcohols or thiols at room temperature. nih.gov This process, promoted by a base like cesium carbonate, proceeds via a tandem nucleophilic aromatic substitution (SNAr) and cyclization mechanism to afford various aminobenzofuran derivatives in good to excellent yields. nih.gov The reaction's plausibility is supported by a mechanism involving the formation of a carbanion that attacks the nitrile group, leading to cyclization and subsequent tautomerization to the final aminobenzofuran product. nih.gov

Researchers have also developed cascade reactions, for instance, a caesium carbonate-promoted Michael addition and lactonization, to synthesize 3-N-substituted aminobenzofuran-2(3H)-ones. researchgate.net Although not directly yielding the title compound, these methods highlight the power of MCRs in building the core benzofuran (B130515) structure with amino functionalities.

Catalytic Approaches in Benzofuran Synthesis Relevant to Aminobenzofuran Esters

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of heterocyclic systems like benzofurans. Palladium, copper, gold, and silver catalysts have all been successfully employed in reactions that are highly relevant to the synthesis of aminobenzofuran esters.

Palladium-Catalyzed Cyclization and Coupling Reactions

Palladium catalysts are renowned for their efficacy in C-C and C-X (where X is a heteroatom) bond-forming reactions. In the synthesis of benzofuran analogs, palladium-catalyzed intramolecular α-arylation of α-amino acid esters has been demonstrated as a viable route to related heterocyclic systems. mit.edu Furthermore, palladium catalysis enables the direct addition of sodium arylsulfinates to 2-aminobenzonitriles, yielding o-aminobenzophenones, which are valuable intermediates for further transformations. nih.gov

A particularly relevant strategy is the Catellani-type reaction, which allows for a highly chemoselective amination of aryl iodides followed by a Heck reaction with allylic esters. nih.gov This sequential palladium-catalyzed process demonstrates the potential for introducing an amino group and subsequently building a carbon chain, which could be adapted for the synthesis of functionalized benzofurans. The arylation of trimethylsilyl (B98337) enolates of esters, another palladium-catalyzed transformation, offers a route to α-aryl carboxylic acid derivatives with high functional group tolerance, a method applicable to the construction of the benzofuran-3-carboxylate moiety. berkeley.edu

Copper-Catalyzed Ring Closure and Annulation Strategies

Copper catalysis offers a cost-effective and efficient alternative for the synthesis of benzofurans. A simple and practical method for preparing methyl benzo[b]furan-3-carboxylates involves the copper-catalyzed intramolecular C-O bond formation from 2-bromophenylacetate derivatives. clockss.org This reaction proceeds in high yield using catalysts like copper(I) iodide (CuI) in DMF, often without the need for chromatographic purification. clockss.org

Copper catalysts also facilitate the one-pot aerobic oxidative cyclization of phenols and alkynes to produce polysubstituted benzofurans. rsc.org This transformation involves a sequential nucleophilic addition and oxidative cyclization. rsc.org Furthermore, copper-catalyzed annulation reactions of various starting materials, such as O-acetyl oximes with β-ketoesters, can lead to diverse heterocyclic products, including furans. nih.gov These methods showcase the versatility of copper in mediating the formation of the furan (B31954) ring, a critical step in synthesizing the target molecule. Novel strategies, including copper-catalyzed 1,2-aminocarbonation of alkenes, are also being developed, which could provide new pathways to amino-functionalized cyclic skeletons. duke.edu

Table 2: Comparison of Copper-Catalyzed Benzofuran Synthesis Methods

| Method | Starting Materials | Catalyst | Key Features | Reference |

| Intramolecular C–O Bond Formation | Methyl 2-(2-bromophenyl)-2-formylacetate | CuI / K₂CO₃ | High yield, simple, practical, chromatography-free purification. | clockss.org |

| Aerobic Oxidative Cyclization | Phenols, Alkynes | Copper catalyst / O₂ | One-pot, regioselective, wide substrate scope. | rsc.org |

| Heteroannulation | O-acetyl oximes, β-ketoesters/nitriles | Copper catalyst | Forms polysubstituted furans through distinct mechanistic pathways. | nih.gov |

Gold- and Silver-Catalyzed Methodologies

Gold and silver catalysts have gained prominence for their unique reactivity in activating alkynes and facilitating cyclization reactions. Gold(III) catalysis has been effectively used in the O-glycosidation of various substrates, demonstrating its ability to mediate complex bond formations. nih.gov In a more directly relevant context, gold nanoparticles supported on amino-functionalized metal-organic frameworks (MOFs) have shown high catalytic activity in various reactions, including aerobic oxidations, highlighting the synergy between gold and amino functionalities. rsc.org

Silver catalysts have been employed in tandem acetalization and cycloisomerization reactions to create furoquinolines. nih.gov A notable "nitrogen effect" was observed where the presence of a nitrogen atom in the substrate could switch the cyclization mode from a 6-endo-dig to a 5-exo-dig pathway, a crucial consideration for controlling regioselectivity in benzofuran synthesis. nih.gov Silver has also been used to catalyze the amidation of α-keto acids using tertiary amines, a reaction that proceeds via selective C-N bond cleavage, offering a potential, albeit indirect, route for introducing nitrogen substituents. nih.gov

Nickel- and Ruthenium-Catalyzed Transformations

Transition-metal catalysis offers a powerful and direct route for synthesizing benzofuran derivatives, often avoiding the need for pre-functionalized substrates. rsc.org Nickel and ruthenium catalysts, in particular, have been effectively utilized due to their unique reactivity and efficiency. rsc.orgthieme.de

Nickel-Catalyzed Synthesis:

Nickel catalysis has emerged as an attractive option for constructing benzofuran rings, valued for its affordability and environmental compatibility compared to some other transition metals. thieme.de Researchers have developed several nickel-catalyzed methods, including intramolecular nucleophilic additions and oxidative couplings.

One effective approach involves the nickel-catalyzed intramolecular nucleophilic addition of aryl halides to aryl ketones. organic-chemistry.org This method demonstrates good tolerance for various functional groups, accommodating both electron-donating and electron-withdrawing substituents to produce benzofuran derivatives in moderate to good yields. thieme.deorganic-chemistry.org A proposed mechanism involves the reduction of a nickel(II) salt to Ni(0), which then undergoes oxidative addition and subsequent intramolecular reactions to form the final product. organic-chemistry.org

Another strategy is the nickel-catalyzed intramolecular dehydrogenative coupling of ortho-alkenyl phenols. rsc.org This method efficiently cyclizes the substrates to yield 3-aryl benzofurans, notably using simple molecular oxygen as the oxidant and eliminating the need for a sacrificial hydrogen acceptor. rsc.org The reaction is believed to proceed through a six-membered oxa-nickelacycle intermediate, which then undergoes reductive elimination to regenerate the Ni(0) catalyst and yield the benzofuran product. rsc.org

| Catalyst System | Starting Material | Product Type | Key Features | Yield |

| Ni(OTf)₂ / 1,10-Phenanthroline | Aryl halides and aryl ketones | Substituted benzofurans | Intramolecular nucleophilic addition. organic-chemistry.org | Moderate to Good organic-chemistry.org |

| Ni(acac)₂ / O₂ | ortho-Alkenyl phenols | 3-Aryl benzofurans | Intramolecular dehydrogenative coupling; O₂ as oxidant. rsc.org | Good to Excellent rsc.org |

| NiCl₂(PPh₃)IPr / B₂(pin)₂ | Benzofurans | Oxaborins | C2-O bond insertion for boron functionalization. thieme-connect.com | 60-80% thieme-connect.com |

Ruthenium-Catalyzed Synthesis:

Ruthenium catalysts are noted for their stability, low cost, and high efficiency in C-H functionalization reactions. rsc.org A significant advancement in benzofuran synthesis is the Ru(II)-catalyzed direct coupling of N-phenoxypivalamide with internal alkynes. rsc.org This redox-neutral strategy uses an oxidizing directing group, which serves as both a director for C-H activation and an internal oxidant, thus avoiding the need for external, often metallic, oxidants. rsc.org The reaction proceeds under mild conditions and produces benzofurans in moderate to high yields. rsc.org

Ruthenium nanoparticles have also been employed for the selective hydrogenation of benzofurans. acs.org A system combining ruthenium nanoparticles with a Lewis acid-functionalized ionic liquid phase can selectively hydrogenate the heteroaromatic ring of benzofuran derivatives to produce dihydrobenzofurans, which are biologically relevant motifs. acs.org

Furthermore, ruthenium-catalyzed cycloisomerization of aromatic homo- and bis-homopropargylic alcohols provides a chemo- and regioselective route to benzofurans and isochromenes. organic-chemistry.orgthieme-connect.com The presence of an amine/ammonium base-acid pair is crucial for the catalytic cycle, facilitating either 5-endo or 6-endo cyclizations depending on the substrate structure. organic-chemistry.orgthieme-connect.com

| Catalyst System | Starting Materials | Product Type | Key Features | Yield |

| [Ru(p-cymene)Cl₂]₂ / CsOAc | N-phenoxypivalamide and internal alkynes | Substituted benzofurans | Redox-neutral C-H functionalization; mild conditions. rsc.org | Moderate to High rsc.org |

| Ru NPs / Lewis acid-SILP | Benzofuran derivatives | Dihydrobenzofurans | Selective hydrogenation of the heteroaromatic ring. acs.org | High acs.org |

| Ruthenium catalyst | Benzannulated homo-propargylic alcohols | Benzofurans | Cycloisomerization via 5-endo cyclization. organic-chemistry.org | Good thieme-connect.com |

Lewis Acid-Mediated Cycloaddition Reactions

Lewis acid catalysis provides a powerful platform for constructing complex molecular architectures, including the benzofuran scaffold, often through cycloaddition reactions. nih.govacs.org These reactions can form multiple bonds in a single step under mild conditions. nih.gov

A notable example is the scandium triflate (Sc(OTf)₃)-mediated [4+1] cycloaddition of in situ-generated ortho-quinone methides (o-QMs) with isocyanides. nih.govnih.gov This method provides an efficient and direct route to 2-aminobenzofurans in high yields at ambient temperature. organic-chemistry.orgnih.gov It represents the first use of o-QMs, which are highly active intermediates, for the synthesis of the benzofuran skeleton itself. nih.gov

Another approach involves the Lewis acid-catalyzed [3+2] cycloaddition of iodonium (B1229267) ylides with benzofuran-derived azadienes. acs.org This reaction, which can be promoted by Lewis acids like zinc triflate, produces highly substituted spiro[benzofuran-2,2'-furan]-3-ones with excellent stereoselectivity. acs.org The acidity of the Lewis acid can be enhanced by hydrogen bond donors, which promotes the necessary enolization for the cycloaddition to proceed. acs.org

Other Lewis acids, such as boron trifluoride diethyl etherate, have been used to promote Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds, leading to benzofuran derivatives in high yields. nih.gov Similarly, indium(III) halides can catalyze the hydroalkoxylation of ortho-alkynylphenols to form benzofurans. organic-chemistry.org

| Lewis Acid Catalyst | Reactants | Reaction Type | Product | Yield |

| Scandium triflate (Sc(OTf)₃) | o-Hydroxybenzhydryl alcohol and isocyanides | [4+1] Cycloaddition | 2-Aminobenzofurans nih.govnih.gov | Up to 93% nih.gov |

| Zinc triflate (Zn(OTf)₂) / HFIP | Iodonium ylides and benzofuran-derived azadienes | [3+2] Cycloaddition | Spiro[benzofuran-2,2′-furan]-3-ones acs.org | Up to 95% acs.org |

| Boron trifluoride diethyl etherate | 2,4-diyn-1-ols and dicarbonyl compounds | Domino reaction | Substituted benzofurans nih.gov | 75-91% nih.gov |

| Indium(III) halides | ortho-Alkynylphenols | Hydroalkoxylation | Benzofurans organic-chemistry.org | Good organic-chemistry.org |

Green Chemistry Principles in Benzofuran Synthesis

The principles of green chemistry, which aim to design chemical processes that are cost-effective and safe for human health and the environment, are increasingly being applied to the synthesis of heterocyclic compounds like benzofurans. researchgate.net Key strategies include the use of sustainable solvents and the development of catalyst-free and solvent-free reaction conditions. researchgate.netmdpi.com

Deep Eutectic Solvents in Benzofuran Formation

Deep Eutectic Solvents (DESs) have gained significant attention as green alternatives to conventional volatile organic compounds (VOCs). mdpi.comresearchgate.net DESs are mixtures of hydrogen bond donors (HBDs) and hydrogen bond acceptors (HBAs) that form a eutectic with a melting point lower than the individual components. nih.gov They are often biodegradable, non-toxic, and prepared from inexpensive, readily available compounds. mdpi.comnih.gov

One green approach to benzofuran synthesis involves a one-pot, three-component reaction between o-hydroxy aldehydes, amines, and alkynes in the presence of a copper iodide catalyst, using a choline (B1196258) chloride-ethylene glycol (ChCl:EG) based DES as the reaction medium. nih.govresearchgate.netacs.org This method produces 3-aminobenzofuran derivatives in good to excellent yields (70-91%). researchgate.net The DES not only acts as an eco-friendly solvent but can also stabilize polar intermediates, facilitating speedy transformations. acs.org

| DES System | Catalyst | Reactants | Product | Key Advantage |

| Choline Chloride:Ethylene Glycol (ChCl:EG) | Copper Iodide (CuI) | o-hydroxy aldehydes, amines, alkynes | 3-Aminobenzofurans | Environmentally benign, recyclable solvent system. nih.govresearchgate.net |

| Choline Chloride:Aniline (B41778) | - | Fmoc-Cl | Protected amine | Serves as both solvent and reactant. mdpi.com |

Catalyst-Free and Solvent-Free Reaction Conditions

Developing synthetic routes that eliminate the need for both catalysts and solvents is a primary goal of green chemistry. researchgate.net These reactions are environmentally benign, cost-effective, and efficient, often involving reduced reaction times and higher yields. researchgate.net

A notable example is the catalyst-free synthesis of benzofuran derivatives through a cascade reaction between nitroepoxides and salicylaldehydes. nih.gov In this method, potassium carbonate (K₂CO₃) is used as a base in dimethylformamide (DMF) at elevated temperatures to afford the desired products in yields ranging from 33-84%. nih.gov While not entirely solvent-free, it represents a move towards catalyst-free conditions. The development of completely solvent-free strategies for synthesizing bioactive heterocycles is an important and ongoing objective in organic synthesis. researchgate.net

Derivatization Strategies for Aminobenzofuran Esters

The functionalization of the benzofuran core with specific substituents, such as amino and carboxylate groups, is crucial for tuning the molecule's properties for applications in medicinal chemistry and materials science. nih.govroyalsocietypublishing.org

Introduction of Amino and Carboxylate Functionalities on Benzofuran Skeletons

Synthesizing benzofurans bearing both amino and carboxylate groups, such as this compound, can be achieved through various strategies. These include building the heterocyclic ring with the desired functionalities already present on the precursors or by functionalizing a pre-formed benzofuran ring.

A transition-metal-free, one-pot process has been developed for the synthesis of ethyl 3-aminobenzofuran-2-carboxylates. mdpi.com This method involves the reaction of 2-fluorobenzonitriles with substituted alcohols at room temperature, proceeding through a Smiles rearrangement to construct the regioselective five-membered heterocycle in good to excellent yields. mdpi.com

Another strategy involves a multi-step synthesis starting from salicylaldehyde (B1680747). A patented method describes reacting salicylaldehyde with an aniline diazonium salt, followed by etherification with an alkyl haloacetate, ring closure, and a final reduction step to yield 5-aminobenzofuran-2-carboxylate. google.com This process is noted for its high reaction selectivity and suitability for large-scale preparation. google.com

Furthermore, derivatization of a pre-existing benzofuran-2-carboxylic acid is a viable route. By installing an 8-aminoquinoline (B160924) directing group, palladium-catalyzed C-H arylation can introduce substituents at the C3 position. nih.govmdpi.com The directing group can then be cleaved and replaced with various amines via a one-pot transamidation procedure, yielding a diverse range of elaborate benzofuran-2-carboxamides. nih.gov While this method directly produces amides rather than esters, it highlights a powerful strategy for functionalizing the benzofuran core.

| Method | Precursors | Product | Key Features |

| Smiles Rearrangement | 2-Fluorobenzonitriles, Substituted Alcohols | Ethyl 3-aminobenzofuran-2-carboxylates | Transition-metal-free, one-pot, room temperature. mdpi.com |

| Multi-step Synthesis | Salicylaldehyde, Aniline diazonium salt, Alkyl haloacetate | 5-Aminobenzofuran-2-carboxylate | High selectivity, suitable for scale-up. google.com |

| C-H Functionalization | Benzofuran-2-carboxylic acid, Aryl iodides, Amines | C3-Aryl-benzofuran-2-carboxamides | Pd-catalyzed C-H arylation followed by transamidation. nih.gov |

Functional Group Interconversions on Precursor Molecules

The synthesis of this compound can be efficiently achieved through the strategic manipulation of functional groups on a pre-formed benzofuran scaffold. A primary and well-established method in this category is the reduction of a nitro-substituted precursor, specifically Methyl 5-nitrobenzofuran-3-carboxylate. This transformation is a classic example of functional group interconversion, where the nitro moiety (-NO₂) is converted to the target amino group (-NH₂), a common strategy in the synthesis of aromatic amines.

Once the nitro-substituted benzofuran ester is obtained, the crucial step of reduction is performed. This transformation is a key reaction in medicinal and synthetic chemistry, allowing for the introduction of a versatile amino group which can serve as a handle for further molecular diversification. rsc.org

Reduction of Nitrobenzofurans

The conversion of the nitro group to an amine is typically accomplished using various reducing agents and reaction conditions. The choice of reagent can depend on factors such as the presence of other functional groups in the molecule, desired selectivity, and reaction scale. Common methods include catalytic hydrogenation and chemical reduction.

Catalytic Hydrogenation: This is one of the most common and clean methods for nitro group reduction. The reaction involves treating the nitro compound with hydrogen gas (H₂) in the presence of a metal catalyst.

Catalysts: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for this transformation. Other catalysts such as platinum oxide (PtO₂) or Raney Nickel can also be employed.

Reaction Conditions: The reaction is typically carried out in a solvent like methanol, ethanol, or ethyl acetate (B1210297) at room temperature and pressures ranging from atmospheric to slightly elevated. The reaction progress is monitored until the consumption of hydrogen ceases.

Chemical Reduction: A variety of chemical reagents can also effect the reduction of the nitro group.

Metal/Acid Systems: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of an acid like hydrochloric acid (HCl). For example, the reduction of nitroarenes is often carried out with stannous chloride (SnCl₂) in an acidic medium or with iron powder in acetic acid.

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they can also reduce the ester functionality. Therefore, more selective reagents are often preferred. Sodium borohydride (B1222165) (NaBH₄) in the presence of a catalyst like nickel chloride (NiCl₂) or palladium chloride (PdCl₂) can be used for the selective reduction of nitro compounds.

A study on the synthesis of related benzofuran derivatives describes the reduction of ethyl 5-nitrobenzofuran-2-carboxylate to the corresponding ethyl 5-aminobenzofuran-2-carboxylate, highlighting the industrial applicability of this functional group interconversion. rsc.org The following table summarizes typical conditions for the reduction of nitroarenes, which are applicable to the synthesis of this compound from its nitro precursor.

Table 1: Representative Conditions for the Reduction of Nitroarenes to Anilines

| Reagent(s) | Catalyst | Solvent(s) | Temperature | Notes |

| Hydrogen (H₂) | 10% Pd/C | Methanol, Ethanol | Room Temperature | A clean and efficient method with high yields; the catalyst is filtered off upon completion. |

| Stannous chloride (SnCl₂) | - | Hydrochloric Acid (HCl), Ethanol | 60-80 °C | A common laboratory method; workup involves neutralization of the acid. |

| Iron (Fe) powder | - | Acetic Acid, Ethanol/Water | Reflux | An inexpensive and effective method, often used in industrial processes. |

| Sodium Hydrosulfite (Na₂S₂O₄) | - | Water/Methanol | Room Temperature to Reflux | A mild reducing agent, useful when other sensitive functional groups are present. |

Chemical Reactivity and Transformation Pathways of Methyl 5 Aminobenzofuran 3 Carboxylate Derivatives

Reactivity at the 5-Amino Group

The 5-amino group is a versatile handle for chemical modification. As a nucleophilic primary aromatic amine, it readily participates in a variety of bond-forming reactions, including acylations, alkylations, and sulfonamidations. These transformations allow for the introduction of a wide array of substituents, significantly altering the molecule's steric and electronic properties.

N-acylation is a fundamental transformation for converting the 5-amino group into an amide functionality. This reaction is typically achieved by treating Methyl 5-aminobenzofuran-3-carboxylate with an acylating agent, such as an acyl chloride or acid anhydride, often in the presence of a base to neutralize the acidic byproduct. The choice of base and solvent can be critical, with common systems including pyridine (B92270) or triethylamine (B128534) in aprotic solvents like dichloromethane (B109758) (DCM) or N,N-dimethylformamide (DMF).

The reaction proceeds via nucleophilic attack of the 5-amino group on the electrophilic carbonyl carbon of the acylating agent. The resulting amide derivatives are generally more stable and less basic than the parent amine. The use of coupling reagents like 1-Hydroxybenzotriazole (HOBt) can facilitate the reaction, particularly when starting from a carboxylic acid, by forming a more reactive intermediate ester, which suppresses racemization and improves reaction speed. researchgate.net While enzymatic methods for N-acylation exist, they are highly specific to the substrate, typically amino acids. nih.gov The regioselectivity of acylation is generally high for the primary amine in the presence of other potentially reactive sites under controlled conditions. researchgate.net

Table 1: Common N-Acylation Conditions

| Acylating Agent | Base/Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | Methyl 5-acetamidobenzofuran-3-carboxylate |

| Benzoyl Chloride | Pyridine or Triethylamine | Dichloromethane (DCM) | Methyl 5-benzamidobenzofuran-3-carboxylate |

| Acetic Anhydride | Pyridine | Tetrahydrofuran (B95107) (THF) | Methyl 5-acetamidobenzofuran-3-carboxylate |

| Carboxylic Acid | HOBt/DCC or other coupling agents | N,N-Dimethylformamide (DMF) | Corresponding N-acyl derivative |

This table presents generalized reaction conditions based on standard organic synthesis protocols for N-acylation.

The 5-amino group can undergo N-alkylation with electrophiles like alkyl halides or sulfates to yield secondary or tertiary amines. The reaction is typically performed in the presence of a base, such as potassium carbonate (K₂CO₃), to deprotonate the amine or scavenge the acid byproduct. mdpi.com The degree of alkylation (mono- vs. di-alkylation) can be controlled by adjusting the stoichiometry of the reagents and the reaction conditions.

Computational studies and experimental results on similar heterocyclic systems show that the nucleophilicity of the amine nitrogen is key to the reaction's success. mdpi.com The N-alkylation introduces new carbon-nitrogen bonds and can be used to attach a variety of functional groups. For instance, reaction with benzyl (B1604629) bromide in the presence of K₂CO₃ would yield the N-benzyl derivative. mdpi.com

Table 2: N-Alkylation and Derivatization Examples

| Reagent | Base | Typical Solvent | Product Type |

|---|---|---|---|

| Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetonitrile | Secondary Amine |

| Methyl Iodide | Potassium Carbonate (K₂CO₃) | N,N-Dimethylformamide (DMF) | Secondary/Tertiary Amine |

| Dimethyl Sulfate | Sodium Bicarbonate (NaHCO₃) | Water/DCM | Secondary/Tertiary Amine |

This table presents generalized reaction conditions based on standard organic synthesis protocols for N-alkylation.

The reaction of the 5-amino group with a sulfonyl chloride (R-SO₂Cl) in the presence of a base like pyridine affords the corresponding sulfonamide derivative. nih.govresearchgate.net This reaction is a robust method for installing a sulfonamide moiety, a functional group prevalent in many clinically used drugs. nih.gov The nitrogen of the deprotonated sulfonamide group is known to interact with metal ions, such as the zinc ion in the active site of carbonic anhydrases. nih.gov

The synthesis typically involves dissolving the amine in pyridine, which acts as both a solvent and a base, followed by the addition of the sulfonyl chloride. The resulting N-sulfonylated products are important in medicinal chemistry, as the sulfonamide group can act as a hydrogen bond donor and acceptor, influencing the compound's binding properties. nih.gov The synthesis of various heterocyclic sulfonamides has been widely reported as a strategy for developing enzyme inhibitors. nih.govnih.gov

Table 3: Sulfonamidation Reaction Conditions

| Reagent | Base | Typical Solvent | Product |

|---|---|---|---|

| Benzenesulfonyl chloride | Pyridine | Pyridine | Methyl 5-(phenylsulfonamido)benzofuran-3-carboxylate |

| p-Toluenesulfonyl chloride | Pyridine | Pyridine | Methyl 5-(tosylamido)benzofuran-3-carboxylate |

| Dansyl chloride | Pyridine | Dichloromethane (DCM) | Methyl 5-((5-(dimethylamino)naphthalene-1-yl)sulfonamido)benzofuran-3-carboxylate |

This table presents generalized reaction conditions based on standard organic synthesis protocols for sulfonamidation.

Reactions Involving the 3-Carboxylate Ester Moiety

The methyl ester at the C-3 position is an electrophilic center susceptible to nucleophilic attack. This reactivity allows for transformations such as hydrolysis to the corresponding carboxylic acid and conversion into various amides, which are key steps in diversifying the molecular scaffold.

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 5-aminobenzofuran-3-carboxylic acid, under either acidic or basic conditions. epa.gov

Base-catalyzed hydrolysis (saponification) is typically accomplished by heating the ester with an aqueous solution of a strong base, such as lithium hydroxide (B78521) (LiOH) or sodium hydroxide (NaOH), in a co-solvent like tetrahydrofuran (THF) or methanol. nih.gov The reaction proceeds through a bimolecular nucleophilic acyl substitution (BAC2) mechanism, where a hydroxide ion attacks the ester carbonyl. epa.gov This method is generally irreversible due to the formation of the resonance-stabilized carboxylate salt.

Acid-catalyzed hydrolysis involves heating the ester in the presence of a strong acid (e.g., HCl, H₂SO₄) and water. This reaction is reversible, and its equilibrium position is dictated by the concentrations of reactants and products.

Transesterification, the conversion of one ester to another, can be achieved by reacting the methyl ester with a different alcohol in the presence of an acid or base catalyst. For example, heating in ethanol (B145695) with an acid catalyst would lead to the formation of Ethyl 5-aminobenzofuran-3-carboxylate.

Table 4: Hydrolysis of the 3-Carboxylate Ester

| Condition | Reagents | Solvent | Product |

|---|---|---|---|

| Basic (Saponification) | LiOH or NaOH | THF/Water or Methanol/Water | 5-Aminobenzofuran-3-carboxylic acid salt |

| Acidic | HCl or H₂SO₄ | Water/Dioxane | 5-Aminobenzofuran-3-carboxylic acid |

This table presents generalized reaction conditions based on standard organic synthesis protocols for ester hydrolysis. epa.govnih.gov

The most common pathway to form amides from the 3-carboxylate ester involves a two-step process: hydrolysis to the carboxylic acid, followed by condensation with an amine. nih.gov The direct condensation of the carboxylic acid and an amine is often facilitated by a coupling agent to activate the carboxyl group. Common coupling systems include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) or catalysts such as titanium(IV) chloride (TiCl₄). nih.govrsc.org The reaction with TiCl₄ is typically performed in pyridine at elevated temperatures and is compatible with a wide range of substrates. nih.gov

Direct conversion of the ester to an amide (aminolysis) is also possible but often requires harsh conditions (high temperature and pressure) or specific catalysts, as esters are less reactive than activated carboxylic acids.

Table 5: Amide Formation from the 3-Carboxylic Acid

| Amine | Coupling Agent/Catalyst | Typical Solvent | Product |

|---|---|---|---|

| Benzylamine | TiCl₄ | Pyridine | 5-Amino-N-benzylbenzofuran-3-carboxamide |

| Morpholine | DCC/HOBt | Dichloromethane (DCM) | Methyl 5-amino-3-(morpholine-4-carbonyl)benzofuran |

| Aniline (B41778) | SOCl₂ (to form acid chloride) then amine | Toluene | 5-Amino-N-phenylbenzofuran-3-carboxamide |

This table outlines common synthetic routes for amide formation starting from the corresponding carboxylic acid. researchgate.netnih.govrsc.org

Electrophilic Aromatic Substitutions on the Benzofuran (B130515) Ring System

The benzofuran ring system is inherently electron-rich and susceptible to electrophilic attack. The position of substitution is directed by the combined electronic effects of the existing substituents. In this compound, the 5-amino group is a potent activating group and directs electrophiles to the ortho and para positions (positions 4 and 6). Conversely, the methyl carboxylate group at the 3-position is a deactivating group, directing incoming electrophiles to the meta position (positions 4 and 6 relative to the ester, but these are already influenced by the amino group).

The strong activating and ortho, para-directing effect of the amino group is generally dominant. Therefore, electrophilic aromatic substitution is expected to occur preferentially at the C4 and C6 positions of the benzofuran ring. The precise regioselectivity can be influenced by the nature of the electrophile and the reaction conditions.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Reaction Type | Reagents | Predicted Major Product(s) |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Methyl 4-halo-5-aminobenzofuran-3-carboxylate and/or Methyl 6-halo-5-aminobenzofuran-3-carboxylate |

| Nitration | HNO₃, H₂SO₄ | Methyl 5-amino-4-nitrobenzofuran-3-carboxylate and/or Methyl 5-amino-6-nitrobenzofuran-3-carboxylate |

| Sulfonation | Fuming H₂SO₄ | 5-Amino-3-(methoxycarbonyl)benzofuran-4-sulfonic acid and/or 5-Amino-3-(methoxycarbonyl)benzofuran-6-sulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Methyl 5-acetamido-4-acylbenzofuran-3-carboxylate and/or Methyl 5-acetamido-6-acylbenzofuran-3-carboxylate (requires protection of the amino group) |

Note: The amino group is highly reactive towards Friedel-Crafts conditions and typically requires protection, for example, as an acetamide, to prevent side reactions and to direct acylation to the ring.

Other Selective Chemical Transformations

Beyond electrophilic aromatic substitution, the functional groups of this compound allow for a range of other selective chemical transformations.

The primary amino group at the 5-position is a key site for modification. It can readily undergo N-acylation with acyl chlorides or anhydrides to form the corresponding amides. This transformation is often used to protect the amino group during other reactions or to introduce new structural motifs. Furthermore, the amino group can be diazotized using sodium nitrite (B80452) in an acidic medium. The resulting diazonium salt is a versatile intermediate that can be converted to a variety of other functional groups through Sandmeyer-type reactions , including halides, cyano, and hydroxyl groups.

The methyl ester at the 3-position can also be selectively transformed. Hydrolysis under basic or acidic conditions will yield the corresponding carboxylic acid, 5-aminobenzofuran-3-carboxylic acid. This carboxylic acid can then be coupled with various amines to form a diverse library of amides, a reaction often facilitated by peptide coupling reagents. Alternatively, the ester can be reduced to the corresponding primary alcohol, (5-aminobenzofuran-3-yl)methanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Table 2: Selective Transformations of this compound Derivatives

| Transformation | Reagents and Conditions | Product |

| N-Acylation | Acetyl chloride, pyridine, CH₂Cl₂ | Methyl 5-acetamidobenzofuran-3-carboxylate |

| Diazotization | NaNO₂, HCl, 0-5 °C | 3-(Methoxycarbonyl)benzofuran-5-diazonium chloride |

| Sandmeyer Reaction (from diazonium salt) | CuBr | Methyl 5-bromobenzofuran-3-carboxylate |

| Ester Hydrolysis | NaOH, H₂O/MeOH, reflux | 5-Aminobenzofuran-3-carboxylic acid |

| Amide Formation (from ester) | Amine, heat or catalyst | N-Substituted-5-aminobenzofuran-3-carboxamide |

| Ester Reduction | LiAlH₄, THF, 0 °C to rt | (5-Aminobenzofuran-3-yl)methanol |

Advanced Spectroscopic and Structural Elucidation of Methyl 5 Aminobenzofuran 3 Carboxylate and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of organic molecules.

Proton (¹H) NMR Spectroscopy: The ¹H NMR spectrum of "Methyl 5-aminobenzofuran-3-carboxylate" is expected to exhibit distinct signals corresponding to each unique proton environment in the molecule. Based on the analysis of analogous structures, such as substituted benzofurans and aminobenzoates, a predicted spectrum can be outlined. The aromatic protons on the benzene (B151609) ring will appear as multiplets in the downfield region, typically between δ 6.5 and 8.0 ppm. The proton on the furan (B31954) ring is also expected in this region. The methyl ester protons will present as a sharp singlet further upfield, generally around δ 3.8-4.0 ppm. The amine (NH₂) protons will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on the solvent and concentration.

Carbon-13 (¹³C) NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For "this compound," distinct signals are anticipated for each of the ten carbon atoms. The carbonyl carbon of the ester group is expected to be the most downfield signal, typically in the range of δ 160-170 ppm. The aromatic and furan ring carbons will resonate in the δ 100-160 ppm region. The carbon of the methyl group will be the most upfield signal, expected around δ 50-55 ppm. For comparison, the ¹³C NMR data for the related compound 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester shows signals for the aromatic and furan carbons between δ 103 and 157 ppm, with the ester methyl carbon at δ 52.79 ppm unimi.it.

Predicted NMR Data for this compound

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| 2 | ~8.1 | ~145 |

| 3a | - | ~115 |

| 4 | ~7.0-7.2 | ~110 |

| 5 | - | ~140 |

| 6 | ~6.7-6.9 | ~112 |

| 7 | ~7.3-7.5 | ~120 |

| 7a | - | ~150 |

| C=O | - | ~165 |

| OCH₃ | ~3.9 | ~52 |

| NH₂ | Broad, variable | - |

To unambiguously assign the proton and carbon signals and to determine the connectivity within the molecule, 2D NMR experiments are invaluable.

COSY (Correlation Spectroscopy): A COSY spectrum would reveal the coupling relationships between adjacent protons. For "this compound," cross-peaks would be expected between the coupled protons on the aromatic ring, allowing for their specific assignment.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments establish the correlation between protons and the carbons to which they are directly attached. This would allow for the definitive assignment of each protonated carbon in the benzofuran (B130515) ring system.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, correlations from the methyl protons to the carbonyl carbon would confirm the ester functionality.

NOESY (Nuclear Overhauser Effect Spectroscopy): A NOESY spectrum provides information about the spatial proximity of protons. In the case of "this compound," NOESY could be used to confirm the substitution pattern by observing correlations between protons on the furan ring and the adjacent aromatic ring. For the related compound 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, a NOESY spectrum showed a correlation between the hydroxyl function and hydrogens at positions 5 and 7, and between the methyl ester protons and the hydrogens at positions 3 and 5, confirming their spatial relationships unimi.it.

Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of "this compound" would be expected to show characteristic absorption bands. The N-H stretching vibrations of the primary amine group would appear as two bands in the region of 3300-3500 cm⁻¹. A strong, sharp absorption band corresponding to the C=O stretch of the ester group would be prominent around 1700-1730 cm⁻¹. The C-O stretching vibrations of the ester and the furan ring would be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would give rise to peaks in the 1450-1600 cm⁻¹ range. For a related benzofuran derivative, 6-hydroxy-2-methylbenzofuran-4-carboxylic acid methyl ester, the FTIR spectrum showed a strong carbonyl stretch at 1697 cm⁻¹ and aromatic ring stretches at 1623 and 1605 cm⁻¹ unimi.it.

Expected FTIR Absorption Bands for this compound

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch (Amine) | 3300-3500 | Medium |

| C-H Stretch (Aromatic) | 3000-3100 | Medium |

| C-H Stretch (Methyl) | 2850-2960 | Medium |

| C=O Stretch (Ester) | 1700-1730 | Strong |

| C=C Stretch (Aromatic) | 1450-1600 | Medium-Strong |

| C-O Stretch (Ester, Ether) | 1000-1300 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. For "this compound" (C₁₀H₉NO₃), the molecular ion peak (M⁺) would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight.

The fragmentation of the molecular ion under electron ionization (EI) would likely proceed through several characteristic pathways. A common fragmentation for methyl esters is the loss of the methoxy group (•OCH₃) to give an acylium ion [M-31]⁺, or the loss of the entire methoxycarbonyl group (•COOCH₃) to give [M-59]⁺. The benzofuran ring itself is relatively stable, but fragmentation can occur through cleavage of the furan ring or loss of small neutral molecules. The presence of the amino group can also influence the fragmentation pattern.

Predicted Major Fragments in the Mass Spectrum of this compound

| m/z | Possible Fragment Ion | Loss from Molecular Ion |

|---|---|---|

| 191 | [C₁₀H₉NO₃]⁺ | Molecular Ion (M⁺) |

| 160 | [M - OCH₃]⁺ | Loss of methoxy radical |

| 132 | [M - COOCH₃]⁺ | Loss of methoxycarbonyl radical |

| 104 | [C₇H₆N]⁺ | Further fragmentation of the ring |

Conformational Analysis via Spectroscopic Methods

The conformation of "this compound," particularly the orientation of the methyl carboxylate group relative to the benzofuran ring, can be investigated using a combination of spectroscopic methods and computational modeling. The barrier to rotation around the C3-C(O) bond is expected to be relatively low, potentially allowing for multiple conformations in solution.

NMR spectroscopy, specifically through the use of NOESY, can provide experimental evidence for the preferred conformation in solution by measuring through-space interactions between the methyl protons and nearby protons on the benzofuran ring.

Computational methods, such as Density Functional Theory (DFT), can be used to calculate the energies of different possible conformations. By comparing calculated NMR chemical shifts for various conformers with the experimental data, the most likely solution-phase conformation can be determined. Studies on substituted benzenes have shown that the combination of molecular mechanics and ab initio calculations of ¹³C NMR chemical shifts can be a powerful tool for conformational analysis rsc.org. For example, in methyl benzoate, the planar conformation is preferred rsc.org. A similar planar arrangement between the ester group and the benzofuran ring would be a plausible starting point for the conformational analysis of "this compound".

Mechanistic Insights into Biological Interactions of Benzofuran Derivatives Non Clinical Focus

Exploration of Enzyme Inhibition Mechanisms

Benzofuran (B130515) derivatives have been investigated as inhibitors of several key enzymes implicated in disease progression, particularly in oncology. The structural versatility of the benzofuran ring allows for the design of targeted agents that can fit into the active sites of specific enzymes, disrupting their catalytic function.

Phosphatidylinositol-3-Kinase (PI3K) Inhibition

The PI3K pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain benzofuran derivatives have been specifically designed and evaluated as inhibitors of PI3K. In one study, a novel benzofuran hybrid, identified as Compound 8, demonstrated potent inhibitory activity against PI3K with an IC50 value of 2.21 nM. nih.gov This level of potency indicates a strong interaction with the enzyme, suggesting that the benzofuran scaffold can serve as a basis for developing highly effective PI3K inhibitors. nih.govresearchgate.net The mechanism of these compounds often involves competing with ATP at the kinase domain of the enzyme, thereby blocking the downstream signaling pathway. nih.gov

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition

VEGFR-2 is a primary mediator of angiogenesis, the process of forming new blood vessels, which is essential for tumor growth and metastasis. rsc.org The inhibition of this receptor is a well-established strategy in cancer therapy. Numerous studies have confirmed that benzofuran-based molecules can act as potent VEGFR-2 inhibitors. researchgate.net For instance, a series of benzofuran-chalcone derivatives were developed, with one compound (5c) exhibiting an exceptionally low IC50 value of 1.07 nM against VEGFR-2. nih.gov Another study identified a benzofuran derivative (Compound 88) with a VEGFR-2 IC50 of 68 nM. rsc.org Similarly, a designed benzofuran hybrid (Compound 8) showed dual inhibition of PI3K and VEGFR-2, with an IC50 of 68 nM for the latter. nih.gov These findings underscore the potential of the benzofuran framework to disrupt tumor angiogenesis by blocking the VEGFR-2 signaling pathway. nih.govnih.govrsc.org

Table 1: Inhibitory Activity of Selected Benzofuran Derivatives Against PI3K and VEGFR-2

| Compound ID | Target Enzyme | IC50 (nM) | Reference |

| Compound 8 | PI3K | 2.21 | nih.gov |

| Compound 8 | VEGFR-2 | 68 | nih.gov |

| Compound 5c | VEGFR-2 | 1.07 | nih.gov |

| Compound 6d | VEGFR-2 | 1.0 | rsc.org |

| Compound 88 | VEGFR-2 | 68 | rsc.org |

Lysine-Specific Demethylase 1 (LSD1) Inhibition

LSD1 is a flavin-dependent enzyme that plays a crucial role in epigenetic regulation by demethylating histone proteins, which can lead to altered gene expression and contribute to cancer development. nih.gov A series of novel benzofuran derivatives were designed and synthesized as LSD1 inhibitors. One of the most potent compounds from this series, designated 17i, exhibited excellent LSD1 inhibition with an IC50 value of 0.065 µM. nih.gov Molecular docking studies suggest that these compounds bind effectively within the active site of the enzyme. nih.gov This highlights the potential of the benzofuran scaffold in the development of epigenetic modulators for cancer therapy.

Chorismate Mutase Inhibition

Chorismate mutase is an essential enzyme in the shikimate pathway in bacteria, fungi, and plants, responsible for synthesizing aromatic amino acids. As this pathway is absent in mammals, it is an attractive target for developing antimicrobial agents. Research has shown that certain benzofuran derivatives can act as chorismate mutase inhibitors. In a study assessing their potential as antitubercular agents, several synthesized benzofuran derivatives were found to be active against chorismate mutase, with compounds 39(a-c) demonstrating 64–65% in vitro inhibition at a concentration of 30 mM. acs.orgnih.gov

Aromatase (CYP19) Inhibition

Aromatase (CYP19) is a cytochrome P450 enzyme that catalyzes the final step in estrogen biosynthesis. It is a key target in the treatment of hormone-dependent breast cancer. Studies have explored benzofuran derivatives as aromatase inhibitors. A series of benzofuran-2-yl-(phenyl)-3-pyridylmethanol derivatives showed good to moderate activity, with IC50 values ranging from 1.3 to 25.1 µM. nih.gov Further development led to novel 1-[(benzofuran-2-yl)phenylmethyl]-pyridine, -imidazole, and -triazole derivatives, some of which were found to be highly potent CYP19 inhibitors with IC50 values as low as 0.01 µM, an activity level comparable to or greater than the reference drug arimidex. nih.govacs.org The pyridine (B92270) benzofuran 4a was particularly promising, with an IC50 of 44 nM. nih.gov These studies indicate that the benzofuran scaffold is a key feature for imparting CYP19 inhibitory activity. researchgate.net

Table 2: Inhibitory Activity of Selected Benzofuran Derivatives Against LSD1 and Aromatase (CYP19)

| Compound Class/ID | Target Enzyme | IC50 | Reference |

| Compound 17i | LSD1 | 0.065 µM | nih.gov |

| Benzofuran-2-yl-(phenyl)-3-pyridylmethanols | Aromatase (CYP19) | 1.3 - 25.1 µM | nih.gov |

| 1-[(Benzofuran-2-yl)phenylmethyl] derivatives | Aromatase (CYP19) | 0.01 - 1.46 µM | nih.govacs.org |

| Pyridine Benzofuran 4a | Aromatase (CYP19) | 44 nM | nih.gov |

Cellular Level Mechanistic Studies

Beyond direct enzyme inhibition, the biological effects of benzofuran derivatives have been characterized at the cellular level. These studies typically involve treating cancer cell lines with the compounds to observe effects on proliferation, cell cycle progression, and the induction of programmed cell death (apoptosis).

Antiproliferative Effects

A significant body of research demonstrates the antiproliferative and cytotoxic effects of benzofuran derivatives across a wide range of human cancer cell lines. mdpi.com For example, proximicin analogues containing an aminobenzofuran unit showed higher antiproliferative activity against human glioblastoma (U-87 MG) cells than the standard chemotherapeutic agent temozolomide. nih.gov The potent LSD1 inhibitor 17i also demonstrated significant antiproliferative effects against five different tumor cell lines, including breast (MCF-7) and lung (A549), with IC50 values ranging from 2.06 to 6.15 µM. nih.gov A benzofuran-isatin conjugate (Compound 5a) displayed potent and selective anti-proliferative action towards colorectal cancer cell lines SW620 and HT29. frontiersin.org These widespread antiproliferative activities suggest that benzofuran-based compounds can interfere with fundamental processes required for cancer cell growth. nih.govnih.gov

Table 3: Antiproliferative Activity (IC50) of Benzofuran Derivative 17i in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) |

| MCF-7 | Breast | 2.90 ± 0.32 |

| MGC-803 | Gastric | 5.85 ± 0.35 |

| H460 | Lung | 2.06 ± 0.27 |

| A549 | Lung | 5.74 ± 1.03 |

| THP-1 | Leukemia | 6.15 ± 0.49 |

Data sourced from nih.gov

Cell Cycle Modulation

One of the key mechanisms underlying the antiproliferative effects of benzofuran derivatives is the disruption of the cell cycle. Several studies have shown that these compounds can cause cancer cells to arrest at specific checkpoints, preventing them from completing cell division. A synthetic derivative of benzofuran lignan was found to induce G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov This arrest was associated with an increase in the expression of proteins like p21, p27, and cyclin B. nih.gov Similarly, another benzofuran derivative was shown to induce G2/M phase arrest and apoptosis in cervical cancer (SiHa and HeLa) cells. nih.gov The ability to halt the cell cycle, particularly at the G2/M transition, is a hallmark of many effective anticancer agents and appears to be a common mechanism for bioactive benzofuran compounds. nih.govmdpi.comrsc.org

Apoptosis Induction

Inducing apoptosis is a primary goal of cancer therapy. frontiersin.org Many benzofuran derivatives have been shown to be potent inducers of apoptosis in cancer cells. nih.govresearchgate.net A naturally isolated benzofuran from Morus alba L. was reported to inhibit cell proliferation by inducing mitochondrial apoptosis in non-small-cell lung carcinoma cells. nih.gov The mechanism of a benzofuran-isatin conjugate (Compound 5a) was investigated in colorectal cancer cells, where it was found to provoke apoptosis in a dose-dependent manner. frontiersin.org Further mechanistic work on a synthetic benzofuran lignan derivative showed that it induced apoptosis in p53-positive cells, leading to the activation of caspase 3. nih.gov The ability of these compounds to trigger programmed cell death confirms their therapeutic potential and is often linked to their effects on enzyme inhibition and cell cycle arrest. researchgate.netnih.gov

Structure-Activity Relationships from a Mechanistic Perspective (linking molecular features to biological activity based on computational and in vitro cellular studies)

The benzofuran scaffold, a heterocyclic compound composed of fused benzene (B151609) and furan (B31954) rings, is a foundational structure in medicinal chemistry due to its presence in numerous biologically active molecules. elsevierpure.comnih.gov Understanding the structure-activity relationships (SAR) of benzofuran derivatives is critical for designing novel therapeutic agents with enhanced potency and selectivity. This involves elucidating how specific chemical modifications to the benzofuran core influence interactions with biological targets. Insights into these relationships are primarily driven by non-clinical investigations, including computational modeling and in vitro cellular assays, which together provide a mechanistic basis for observed biological activity. elsevierpure.comsemanticscholar.org While specific mechanistic data for Methyl 5-aminobenzofuran-3-carboxylate is not extensively detailed in the current literature, the broader principles of SAR established for the benzofuran class offer a valuable framework for predicting its biological behavior.

Influence of Substituents on Biological Activity

The biological profile of a benzofuran derivative is highly dependent on the nature and position of its substituents. nih.gov In vitro studies have consistently shown that modifications at various positions of the benzofuran ring system can dramatically alter cytotoxic, enzymatic, and other biological activities.

Substitutions at the C-2 and C-3 Positions: Early SAR studies identified that substitutions at the C-2 position, such as ester or heterocyclic rings, were crucial for the cytotoxic activity of these compounds. nih.gov Similarly, the C-3 position is a critical determinant of biological function. For instance, a benzofuran derivative featuring a bromine atom attached to a methyl group at the C-3 position demonstrated remarkable cytotoxic activity against K562 and HL60 leukemia cells, with inhibitory concentrations (IC50) of 5 µM and 0.1 µM, respectively. nih.gov Another study on 3-aminobenzofuran derivatives revealed that substituents on the amino group significantly impact acetylcholinesterase (AChE) inhibition. A derivative with a 2-fluorobenzyl moiety at this position showed the most potent inhibitory activity. nih.govresearchgate.net

Halogenation: The introduction of halogen atoms (bromine, chlorine, fluorine) into the benzofuran structure is a well-established strategy for enhancing anticancer activity. nih.gov Halogens can form "halogen bonds," which are attractive interactions between the electrophilic halogen and nucleophilic sites on a biological target, thereby improving binding affinity. nih.gov This enhanced activity is observed whether the halogen is attached directly to the ring or to a side chain. nih.gov

Hybrid Molecules: Incorporating other pharmacologically active scaffolds to create hybrid benzofuran molecules has emerged as a promising approach. nih.gov Fusing benzofuran with moieties such as imidazole, quinazolinone, benzene-sulfonamide, or triazole can produce synergistic effects, leading to highly potent cytotoxic agents against various cancer cell lines. nih.govnih.gov

Computational and Mechanistic Studies

Computational chemistry provides powerful tools to predict and rationalize the interactions between benzofuran derivatives and their biological targets at a molecular level.

Molecular Docking Simulations: Molecular docking is widely used to predict the binding conformation and affinity of a small molecule within the active site of a target protein. Studies on benzofuran derivatives have used this technique to investigate interactions with various enzymes. For example, docking studies of 3-aminobenzofuran derivatives within the active site of AChE revealed key interactions with amino acid residues such as Trp84 and Phe330, explaining the observed inhibitory activity. nih.gov Other docking studies have explored the binding of benzofurans to targets like epidermal growth factor receptor (EGFR), tyrosinase, and DNA gyrase, providing insights that correlate well with experimental biological data. researchgate.netnih.govasianpubs.org These simulations help identify crucial hydrogen bonds, hydrophobic interactions, and stacking forces that govern the ligand-receptor binding.

In Vitro Cellular Assays: The biological activity predicted by computational models is validated through in vitro cellular assays. The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyl-2H-tetrazolium bromide (MTT) assay is commonly used to assess the cytotoxic effects of compounds on various cancer cell lines. nih.gov Data from these assays, typically reported as IC50 values (the concentration required to inhibit 50% of cell growth), provide quantitative measures of a compound's potency. altogen.com Mechanistic studies often accompany these assays to determine how the compounds exert their effects, such as by inducing apoptosis (programmed cell death) or causing cell cycle arrest at specific phases (e.g., G2/M phase), which has been observed for several benzofuran derivatives. rsc.org

The following tables summarize key findings from in vitro and computational studies on various benzofuran derivatives, illustrating the core principles of their structure-activity relationships.

Table 1: In Vitro Cytotoxicity of Selected Benzofuran Derivatives

| Compound/Derivative Class | Key Structural Feature | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|---|

| Halogenated Benzofuran (Compound 1) | Bromine on C-3 methyl group | K562 (Leukemia) | 5 | nih.gov |

| HL60 (Leukemia) | 0.1 | nih.gov | ||

| 5-Chlorobenzofuran-2-carboxamide (Compound 3) | N-phenethyl carboxamide | A-549 (Lung Cancer) | 1.8 (GI50) | nih.gov |

| MCF-7 (Breast Cancer) | 0.7 (GI50) | nih.gov | ||

| Panc-1 (Pancreatic Cancer) | 1.3 (GI50) | nih.gov | ||

| 3-Amidobenzofuran (Compound 28g) | 3-amido substitution | MDA-MB-231 (Breast) | 3.01 | rsc.org |

| HCT-116 (Colon) | 5.20 | rsc.org | ||

| HT-29 (Colon) | 9.13 | rsc.org | ||

| 3-Methyl-1-benzofuran Derivatives (Compounds 10, 12, 31) | Analogs of Cercosporamide | NSCLC-N6 (Lung Cancer) | < 9.3 | nih.gov |

IC50: Half maximal inhibitory concentration. GI50: 50% growth inhibition.

Table 2: Enzyme Inhibition and Computational Docking of Benzofuran Derivatives

| Derivative Class | Target Enzyme | Biological Activity (IC50) | Computational Finding | Reference |

|---|---|---|---|---|

| 3-Aminobenzofuran (Compound 5f) | Acetylcholinesterase (AChE) | 0.64 µM | Stacking interactions with Trp84, Phe330 | nih.gov |

| Furan-Oxadiazole Hybrid (Compound 5a) | Tyrosinase | 11 µM | Binds to active site near copper atoms | nih.gov |

| Benzofuran-nicotinonitrile Hybrid (Compound 3b) | Epidermal Growth Factor Receptor (EGFR) | 7.53 µM (vs. MCF-7) | Potential binding interactions within EGFR active site | researchgate.net |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.